molecular formula C13H8ClFO2 B1454829 4-(4-Chlorophenyl)-3-fluorobenzoic acid CAS No. 1261904-48-6

4-(4-Chlorophenyl)-3-fluorobenzoic acid

Cat. No.: B1454829
CAS No.: 1261904-48-6
M. Wt: 250.65 g/mol
InChI Key: IVJCRNXCSBLDNU-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-fluorobenzoic acid is an aromatic compound that features both a chlorine and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Chlorophenyl)-3-fluorobenzoic acid may involve large-scale reactions using similar coupling techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3-fluorobenzoic acid can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The benzoic acid core can be oxidized or reduced to form different derivatives.

    Coupling Reactions: As mentioned earlier, coupling reactions such as Suzuki-Miyaura are commonly used in the synthesis of this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Oxidizing Agents: Such as potassium permanganate, used to oxidize the benzoic acid core.

    Reducing Agents: Such as lithium aluminum hydride, used to reduce the benzoic acid core.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the benzoic acid core.

Scientific Research Applications

4-(4-Chlorophenyl)-3-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic Acid: Lacks the fluorine atom, which can affect its chemical properties and reactivity.

    3-Fluorobenzoic Acid: Lacks the chlorine atom, leading to different chemical behavior.

    4-(4-Bromophenyl)-3-fluorobenzoic Acid: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness

4-(4-Chlorophenyl)-3-fluorobenzoic acid is unique due to the presence of both chlorine and fluorine atoms on the benzoic acid core. This combination of substituents can lead to distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJCRNXCSBLDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681394
Record name 4'-Chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-48-6
Record name 4'-Chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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